molecular formula C11H16ClNO B2747460 trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride CAS No. 1630906-70-5

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride

Cat. No. B2747460
CAS RN: 1630906-70-5
M. Wt: 213.71
InChI Key: LVLXNRNVKRDSTK-DCODBCQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride” is a chemical compound with the formula C11H16ClNO . It is used for research purposes and is available for purchase in various quantities .


Molecular Structure Analysis

The molecular weight of “this compound” is 213.70 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .

Scientific Research Applications

Cyclobutane Derivatives in Drug Discovery

Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, have been identified as promising sterically constrained diamine building blocks for drug discovery. The synthesis and molecular structure of these compounds have been explored, highlighting their potential as key constituents in the development of commercially available drugs (Radchenko et al., 2010).

Structural and Physical Chemical Properties

The synthesis of unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are considered achiral conformationally restricted analogues of threonine, has been accomplished. These compounds, with their fixed spatial orientation of functional groups, offer interesting perspectives on the interaction between structure and reactivity, as well as the potential for innovative therapeutic applications (Feskov et al., 2017).

Synthesis and Characterization for Biomedical Purposes

Efficient synthetic methodologies have been reported for the preparation of products suitable for use as surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential applications in various fields, including biomedicine. These methodologies emphasize the versatility of cyclobutane-containing scaffolds as intermediates in the stereoselective synthesis of compounds for biomedical applications (Illa et al., 2019).

Anticancer Compounds and DNA Interaction

Research on carboplatin type Cu(II) and Zn(II) metalloinsertors, which include β-diketone analogues and cyclobutane-1,1-dicarboxylic acid, focuses on their binding and cleavage propensity on DNA and their cytotoxic effects in live cells. This highlights the potential of cyclobutane derivatives in the development of new anticancer agents, with specific studies demonstrating potent antitumor effects (Pravin & Raman, 2014).

Safety and Hazards

The safety and hazard information for “trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride” is not provided in the search results .

properties

IUPAC Name

3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXNRNVKRDSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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